![molecular formula C15H16N2O2 B14479166 2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- CAS No. 70241-08-6](/img/structure/B14479166.png)
2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- is a heterocyclic compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a pyrrolidinedione ring fused with an isoquinoline moiety, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- can be achieved through various methods. One common approach involves the nucleophilic substitution of furanones with amines . Another method includes the heterocyclization of Schiff bases with maleic anhydride . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of pyrrolidinedione derivatives often involves the catalytic reduction of succinimide or the reaction of maleic anhydride with ammonia in the presence of catalysts . These methods are scalable and can produce large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isoquinoline moiety can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various substituted pyrrolidinediones and isoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby exerting its anticonvulsant or antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
Succinimide, N-ethyl-: Another pyrrolidinedione derivative with similar structural features.
N-Hydroxysuccinimide: Known for its use in peptide synthesis and as a coupling agent.
Ethosuximide: A well-known anticonvulsant used in the treatment of epilepsy.
Uniqueness
What sets 2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- apart is its unique combination of the pyrrolidinedione and isoquinoline moieties, which endows it with a broad spectrum of biological activities and makes it a valuable scaffold in medicinal chemistry.
Propiedades
Número CAS |
70241-08-6 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
1-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H16N2O2/c18-14-5-6-15(19)17(14)10-8-13-12-4-2-1-3-11(12)7-9-16-13/h1-4H,5-10H2 |
Clave InChI |
STRMUMWDCFPJNO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCC2=NCCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


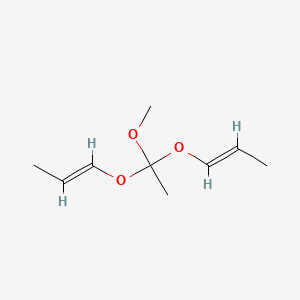
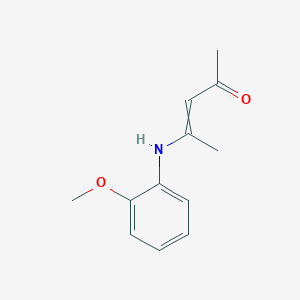
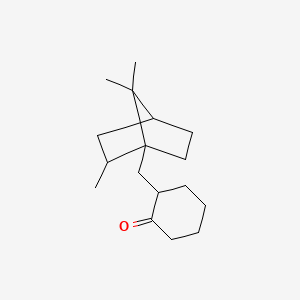
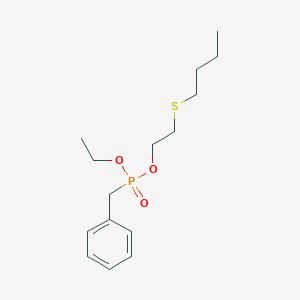
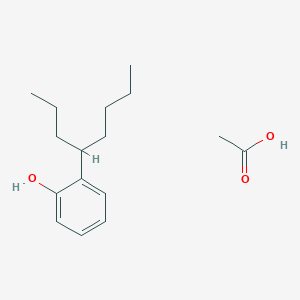
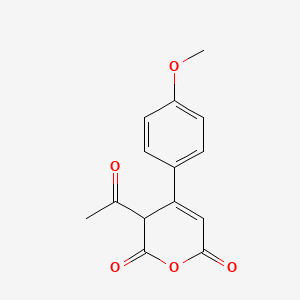
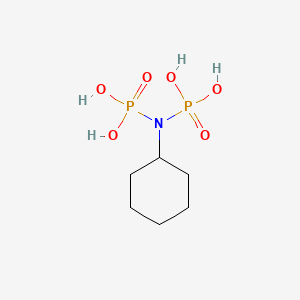
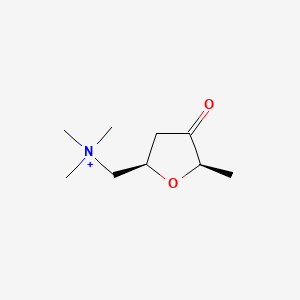
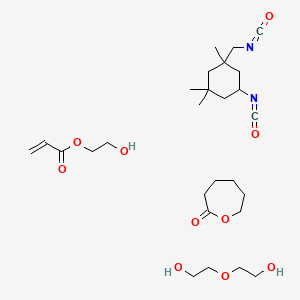
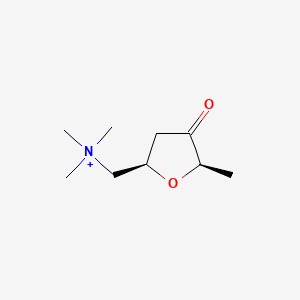
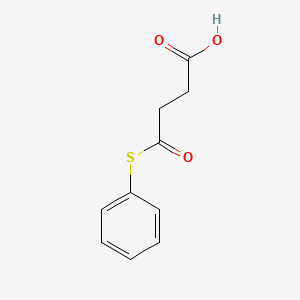
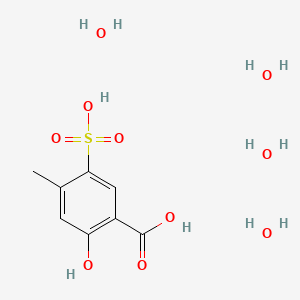
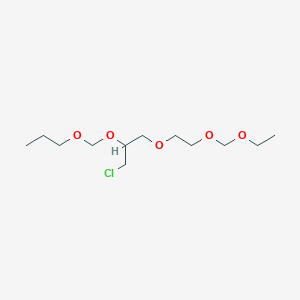
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)
